molecular formula C22H17ClN2O3 B2461121 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-06-4

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2461121
CAS No.: 921919-06-4
M. Wt: 392.84
InChI Key: PNUVEALWSJOZKI-UHFFFAOYSA-N
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Description

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound is structurally characterized by a dibenzo[b,f][1,4]oxazepin-11(10H)-one core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active compounds. The specific substitution pattern, featuring methyl groups and the 3-chlorobenzamide moiety, is designed to modulate its interaction with biological targets. Research into this compound and its analogs primarily focuses on its potential as a potent and selective kinase inhibitor. The scaffold is known to exhibit affinity for key protein kinases involved in cellular signaling pathways. For instance, structurally similar dibenzo[b,f][1,4]oxazepine derivatives have been investigated as inhibitors of the JAK-STAT pathway, which is crucial in immunology and oncology research [Link: https://pubs.acs.org/doi/10.1021/jm301339x]. Furthermore, this class of compounds has shown promise in targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a central regulator of inflammation and cell death (necroptosis), making it a valuable tool for studying inflammatory and neurodegenerative diseases [Link: https://www.nature.com/articles/s41589-021-00827-1]. Its mechanism of action typically involves high-affinity binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent downstream signaling. As such, this benzamide derivative serves as a critical research chemical for probing kinase function, validating new therapeutic targets, and supporting the development of novel treatments for cancer, autoimmune disorders, and other pathophysiological conditions driven by dysregulated kinase activity.

Properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUVEALWSJOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzoxazepin family. This compound exhibits a unique structure that includes a chloro substituent and a benzamide moiety, which contribute to its potential biological activities. The dibenzoxazepin framework is known for its diverse pharmacological profiles, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions utilizing starting materials such as 4-chlorobenzoic acid and specific amines. Common reagents include triethylamine and solvents like dimethylformamide under controlled conditions to optimize yield and purity. Characterization techniques such as NMR (nuclear magnetic resonance), HRMS (high-resolution mass spectrometry), and elemental analysis are employed to confirm the structure of the synthesized compound.

Biological Activity

Research indicates that 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits notable biological activities, particularly in terms of anti-inflammatory properties.

Inhibition of Albumin Denaturation

A significant study evaluated the compound's ability to inhibit human serum albumin denaturation induced by heat. The findings are summarized in the table below:

Compound IC50 (μg/mL) IC50 (μM)
Ibuprofen76.05 ± 1.04368.66 ± 5.02
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide68.48 ± 0.36208.92 ± 1.09

The results indicate that the compound has a lower IC50 value compared to ibuprofen, suggesting greater efficacy in stabilizing albumin against denaturation .

The precise mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest that it may interact with specific binding sites on human serum albumin. The stabilization of albumin could be attributed to its bulky heterocyclic structure which may favorably bind to Sudlow I or II sites on the protein .

Case Studies

Several case studies have explored the therapeutic potential of dibenzoxazepine derivatives, including this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests showed that while exhibiting anti-inflammatory properties, the compound did not significantly affect normal cell viability at therapeutic concentrations.

Q & A

Q. How can AI-driven cheminformatics accelerate the discovery of derivatives with enhanced pharmacological properties?

  • Methodology : Train neural networks on PubChem datasets to predict ADMET profiles. Validate top candidates via parallel synthesis and high-throughput screening (HTS). ICReDD’s reaction discovery framework reduces lead time by 30% .

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